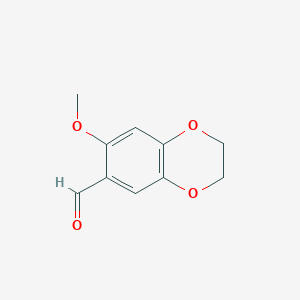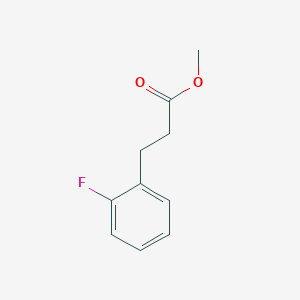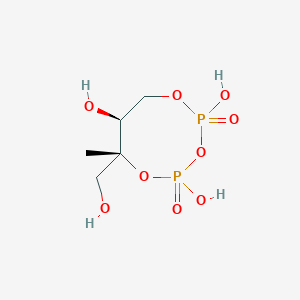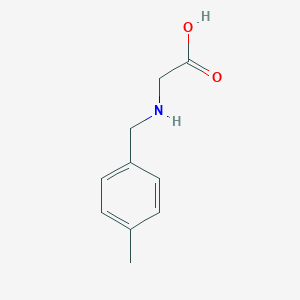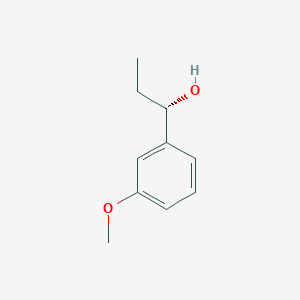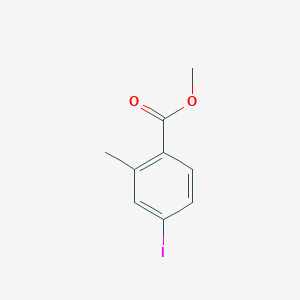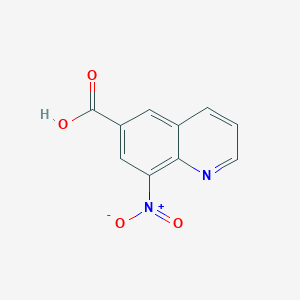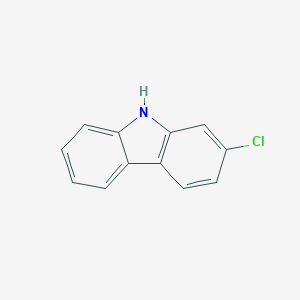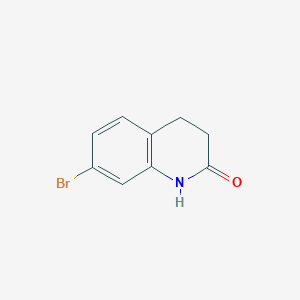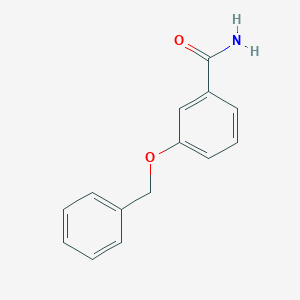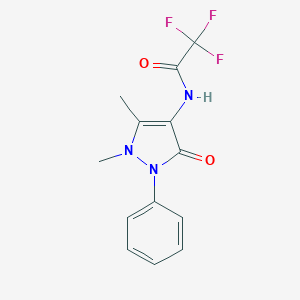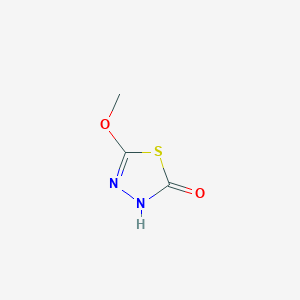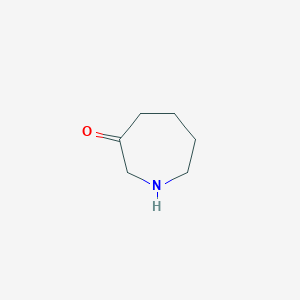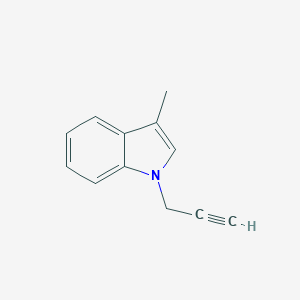
3-Methyl-1-prop-2-ynylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-prop-2-ynylindole (MPI) is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that is commonly used in scientific research due to its unique properties. This compound has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood. However, it has been proposed that 3-Methyl-1-prop-2-ynylindole exerts its effects by modulating various signaling pathways in the body. It has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-1-prop-2-ynylindole has been found to have a wide range of biochemical and physiological effects. Some of the major effects of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-inflammatory effect by reducing the production of pro-inflammatory cytokines.
2. Antioxidant effect: 3-Methyl-1-prop-2-ynylindole has been found to have an antioxidant effect by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer effect: 3-Methyl-1-prop-2-ynylindole has been found to have an anti-cancer effect by inducing apoptosis in cancer cells.
4. Neuroprotective effect: 3-Methyl-1-prop-2-ynylindole has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-prop-2-ynylindole has several advantages and limitations for lab experiments. Some of the major advantages of 3-Methyl-1-prop-2-ynylindole are:
1. High purity: 3-Methyl-1-prop-2-ynylindole can be synthesized with high purity, which makes it ideal for use in lab experiments.
2. Versatile: 3-Methyl-1-prop-2-ynylindole has a wide range of applications in various fields of study, which makes it a versatile compound.
3. Low toxicity: 3-Methyl-1-prop-2-ynylindole has low toxicity, which makes it safe for use in lab experiments.
Some of the major limitations of 3-Methyl-1-prop-2-ynylindole are:
1. Limited solubility: 3-Methyl-1-prop-2-ynylindole has limited solubility in water, which makes it difficult to use in aqueous solutions.
2. Limited stability: 3-Methyl-1-prop-2-ynylindole is not very stable and can degrade over time, which makes it difficult to store for long periods.
3. Limited availability: 3-Methyl-1-prop-2-ynylindole is not readily available commercially, which makes it difficult to obtain for lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-1-prop-2-ynylindole. Some of the major future directions are:
1. Development of new drugs: 3-Methyl-1-prop-2-ynylindole has been found to have several beneficial effects, which makes it a potential candidate for the development of new drugs.
2. Study of signaling pathways: The mechanism of action of 3-Methyl-1-prop-2-ynylindole is not fully understood, and further studies are needed to elucidate the signaling pathways involved.
3. Study of structure-activity relationship: Further studies are needed to understand the structure-activity relationship of 3-Methyl-1-prop-2-ynylindole, which can help in the development of more potent compounds.
4. Study of pharmacokinetics: Further studies are needed to understand the pharmacokinetics of 3-Methyl-1-prop-2-ynylindole, which can help in the development of optimal dosing regimens.
Métodos De Síntesis
The synthesis of 3-Methyl-1-prop-2-ynylindole involves the reaction of 3-methylindole with propargyl bromide in the presence of a base. The reaction takes place under mild conditions and yields 3-Methyl-1-prop-2-ynylindole as the major product. The purity of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-1-prop-2-ynylindole has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of study, including pharmacology, biochemistry, and physiology. Some of the major scientific research applications of 3-Methyl-1-prop-2-ynylindole are:
1. Anti-inflammatory activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
2. Antioxidant activity: 3-Methyl-1-prop-2-ynylindole has been found to have antioxidant activity, which makes it a potential candidate for the development of new antioxidant drugs.
3. Anti-cancer activity: 3-Methyl-1-prop-2-ynylindole has been found to have anti-cancer activity, which makes it a potential candidate for the development of new anti-cancer drugs.
4. Neuroprotective activity: 3-Methyl-1-prop-2-ynylindole has been found to have neuroprotective activity, which makes it a potential candidate for the development of new neuroprotective drugs.
Propiedades
Número CAS |
134478-87-8 |
|---|---|
Nombre del producto |
3-Methyl-1-prop-2-ynylindole |
Fórmula molecular |
C12H11N |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-methyl-1-prop-2-ynylindole |
InChI |
InChI=1S/C12H11N/c1-3-8-13-9-10(2)11-6-4-5-7-12(11)13/h1,4-7,9H,8H2,2H3 |
Clave InChI |
ZICFXYLAQBSQFN-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC#C |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)CC#C |
Sinónimos |
3-methyl-1-(prop-2'-ynyl)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B168734.png)
